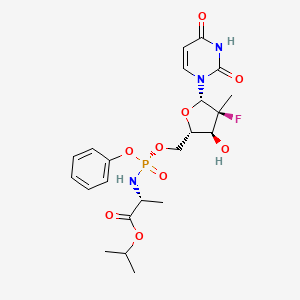

Enantiomer of Sofosbuvir

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H29FN3O9P |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1 |

InChI Key |

TTZHDVOVKQGIBA-JSNLVWLESA-N |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@H]1[C@@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sofosbuvir Enantiomers and Diastereomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a prodrug, it is metabolized in the body to its active triphosphate form, GS-461203, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] A critical feature of sofosbuvir's molecular structure is the stereogenic phosphorus center, which gives rise to two diastereomers: the (Sp) and (Rp) isomers. The therapeutic efficacy of the drug is almost exclusively attributed to the (Sp)-diastereomer, which is significantly more potent against HCV than its (Rp) counterpart.[4] This stereochemical dependence necessitates synthetic strategies that can selectively produce the desired (Sp)-isomer in high purity.

This technical guide provides a comprehensive overview of the core synthetic methodologies developed to produce sofosbuvir, with a focus on strategies for controlling the stereochemistry at the phosphorus center. It details various approaches, including the synthesis of diastereomeric mixtures followed by separation, stereoselective phosphorylation, and innovative chemoenzymatic resolutions. The content herein is intended to serve as a detailed resource, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the field of medicinal chemistry and drug development.

Core Synthetic Challenge: Controlling the Phosphorus Stereocenter

The central challenge in sofosbuvir synthesis lies in the formation of the phosphoramidate (B1195095) bond. This is typically achieved by coupling the 5'-hydroxyl group of the protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a chiral phosphoramidate reagent, such as (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This reaction creates the phosphorus stereocenter, and without proper control, it results in a roughly 1:1 mixture of the desired (Sp)-sofosbuvir and the undesired (Rp)-isomer.[5]

Synthetic Strategies and Methodologies

Three primary strategies have been developed to address the challenge of obtaining enantiomerically pure (Sp)-sofosbuvir:

-

Synthesis of a Diastereomeric Mixture Followed by Separation: Early methods focused on producing the diastereomeric mixture and then separating the isomers using techniques like chiral chromatography or crystallization.[5][6]

-

Diastereoselective Synthesis: More advanced routes aim to influence the coupling reaction to preferentially form the (Sp)-isomer, thereby reducing the burden of separation.[7]

-

Chemoenzymatic Resolution: This approach involves the use of enzymes to selectively hydrolyze the undesired (Rp)-isomer from a diastereomeric mixture, leaving the desired (Sp)-isomer.[8][9]

Route 1: Synthesis of Diastereomeric Mixture and Subsequent Separation

This foundational approach involves the non-selective synthesis of both diastereomers, which are then separated. While robust, the major drawback is that the theoretical maximum yield for the desired isomer is only 50%.

Experimental Protocol: Synthesis via Grignard Reagent and Chiral SFC Separation

This protocol is adapted from processes described in patent literature.[6]

-

Coupling Reaction: To a solution of 3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-2'-C-methyluridine (Compound V) in anhydrous tetrahydrofuran (B95107) (THF), add tert-butylmagnesium chloride (tBuMgCl) dropwise at -20°C. Stir the mixture for 30 minutes.

-

Phosphoramidate Addition: In a separate flask, prepare a solution of (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Compound IIa). Add this solution to the reaction mixture at -20°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion, monitored by HPLC.

-

Quenching and Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: The crude product is deprotected using 80% aqueous acetic acid under reflux conditions, followed by treatment with ammonia (B1221849) in methanol (B129727) to yield a diastereomeric mixture of sofosbuvir.[6]

-

Separation: The resulting diastereomeric mixture is separated using Supercritical Fluid Chromatography (SFC) with 20% methanol in CO₂ as the mobile phase to isolate the (Sp)-isomer (sofosbuvir).[6]

| Step | Product | Diastereomeric Ratio (Sp:Rp) | Yield | Reference |

| Coupling & Deprotection | Sofosbuvir Mixture | ~1:1 | ~50-60% (combined) | [5][6] |

| SFC Separation | (Sp)-Sofosbuvir | >99:1 | ~40-45% (from mixture) | [6] |

Route 2: Diastereoselective Synthesis

To improve efficiency, methods have been developed to directly favor the formation of the (Sp)-isomer. This is often achieved by modifying the protecting groups on the nucleoside, which can sterically influence the approach of the phosphoramidate reagent.

Experimental Protocol: Benzyl-Protected Diastereoselective Synthesis

This method is based on research demonstrating high diastereoselectivity through the use of a 3'-O-benzyl protecting group.[7]

-

Nucleoside Preparation: Prepare the 3'-O-benzyl protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside.

-

Phosphorylation: Dissolve the benzyl-protected nucleoside in THF. Activate the 5'-hydroxyl group with a Grignard reagent, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), at low temperature.

-

Reagent Addition: Add a solution of (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate to the activated nucleoside.

-

Reaction and Workup: Stir the reaction at controlled temperature until completion. Quench with an appropriate acidic solution and perform a standard aqueous workup and extraction.

-

Debenzylation: Remove the 3'-O-benzyl protecting group via catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) and H₂ gas).[7]

-

Purification: The resulting product, highly enriched in the (Sp)-isomer, is purified by crystallization to yield sofosbuvir of high diastereomeric purity.

| Step | Product | Diastereomeric Ratio (Sp:Rp) | Yield | Reference |

| Phosphorylation | Benzyl-protected Sofosbuvir | 92:8 | High | [7] |

| Overall Synthesis | Sofosbuvir | >99:1 (after purification) | 40% (over 8 steps) | [7] |

Route 3: Chemoenzymatic Synthesis via Enzymatic Resolution

This elegant strategy combines a standard chemical synthesis of the diastereomeric mixture with a highly selective enzymatic resolution step. Specific enzymes, such as engineered phosphotriesterases (PTE), can selectively hydrolyze the undesired (Rp)-isomer of a key precursor, leaving the desired (Sp)-precursor untouched.[9]

Experimental Protocol: Enzymatic Resolution of a Sofosbuvir Precursor

This protocol is based on studies using engineered phosphotriesterase for kinetic resolution.[8][9]

-

Synthesis of Diastereomeric Precursor: Synthesize the phosphoramidate precursor of sofosbuvir as a ~1:1 diastereomeric mixture using standard coupling methods. The precursor is typically the fully protected version of sofosbuvir.

-

Enzymatic Reaction Setup: Prepare a buffered aqueous solution containing the diastereomeric precursor mixture.

-

Enzyme Addition: Add an engineered phosphotriesterase, such as the W131M variant, to the solution. The enzyme may be free or immobilized on a solid support.[8]

-

Selective Hydrolysis: Stir the reaction at a controlled pH and temperature. The enzyme will selectively hydrolyze the P-OAr bond of the (Rp)-diastereomer. The reaction progress is monitored by HPLC until the (Rp)-isomer is fully consumed. This can occur in a remarkably short time (<20 minutes).[9]

-

Isolation of (Sp)-Precursor: After the reaction is complete, extract the unreacted (Sp)-precursor with an organic solvent. The hydrolyzed (Rp)-product will remain in the aqueous phase.

-

Final Conversion to Sofosbuvir: The isolated, diastereomerically pure (Sp)-precursor is then carried forward through the final deprotection steps to yield pure sofosbuvir.

| Step | Product | Diastereomeric Ratio (Sp:Rp) | Time | Reference |

| Enzymatic Hydrolysis | (Sp)-Sofosbuvir Precursor | >99:1 | < 20 minutes | [9] |

Conclusion

The synthesis of sofosbuvir has evolved significantly, driven by the critical need for stereochemical purity. Initial strategies relying on the separation of diastereomeric mixtures have given way to more sophisticated and efficient methods. Diastereoselective syntheses, particularly those employing specific protecting groups to direct the stereochemical outcome of the key phosphorylation step, offer a more direct path to the desired (Sp)-isomer.[7] Furthermore, the application of biocatalysis through chemoenzymatic resolution represents a state-of-the-art approach, providing rapid and highly selective access to the active diastereomer.[8][9] These advancements not only improve the overall yield and purity of sofosbuvir but also contribute to more cost-effective and environmentally sustainable manufacturing processes, which are crucial for ensuring broad patient access to this life-saving therapy.

References

- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 6. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Stereoselective Synthesis of Sofosbuvir Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Its clinical success has spurred extensive research into the development of analogs with improved efficacy, broader genotypic coverage, and alternative therapeutic applications. A critical challenge in the synthesis of sofosbuvir and its analogs lies in the stereoselective formation of the P-chiral phosphoramidate moiety. The specific stereochemistry at the phosphorus center is paramount for the drug's biological activity, with the (Sp)-diastereomer exhibiting significantly higher potency. This technical guide provides an in-depth overview of the key stereoselective synthetic strategies employed in the preparation of sofosbuvir analogs, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies for Stereocontrol

The stereoselective synthesis of sofosbuvir analogs primarily revolves around three key methodologies to control the stereochemistry at the phosphorus atom: the oxazaphospholidine method, dynamic kinetic resolution, and copper-catalyzed diastereoselective phosphorylation.

The Oxazaphospholidine Method

This highly efficient one-pot method allows for the stereocontrolled synthesis of O-aryl phosphoramidate nucleotide prodrugs with excellent diastereoselectivity. The strategy involves the condensation of a nucleoside 5'-oxazaphospholidine derivative with a phenol (B47542), followed by bromination and subsequent reaction with an amine. This method has been successfully applied to the synthesis of sofosbuvir, remdesivir, and other analogs, consistently achieving high diastereomeric ratios (dr > 99:1)[1][2][3].

Experimental Protocol: General Procedure for the Synthesis of ProTides via the Oxazaphospholidine Method [1]

-

Preparation of the Nucleoside 5'-Oxazaphospholidine Derivative: The starting nucleoside is reacted with a suitable chiral auxiliary (e.g., (1R,2S)-(-)-ephedrine) and PCl3 to form the corresponding 5'-oxazaphospholidine derivative. The diastereomers can be separated at this stage if necessary.

-

One-Pot Phosphoramidation:

-

A solution of the dried nucleoside 5'-oxazaphospholidine derivative in an anhydrous solvent (e.g., CH3CN) is prepared under an inert atmosphere.

-

To this solution, 1-((4-nitrophenoxy)methyl)-1H-1,2,3-triazole (CMPT) and phenol are added, and the mixture is stirred.

-

N-Bromosuccinimide (NBS) is then added to the reaction mixture.

-

Finally, the desired amino acid ester (e.g., L-alanine isopropyl ester) is added to furnish the target phosphoramidate prodrug.

-

The reaction is quenched, and the product is purified by silica (B1680970) gel chromatography.

-

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that enables the conversion of a racemic mixture of a chiral phosphoramidating agent into a single desired diastereomer of the product. This process relies on the rapid in-situ racemization of the phosphoramidating agent, allowing a chiral catalyst or reagent to selectively react with one enantiomer, thus driving the equilibrium towards the formation of the desired product diastereomer. In the context of sofosbuvir synthesis, this method has been employed to achieve high diastereoselectivity (up to 92:8 dr) in the phosphorylation step[4].

Experimental Protocol: Diastereoselective Phosphorylation via Dynamic Kinetic Resolution [4]

-

Preparation of the Phosphoramidating Agent: A racemic mixture of the isopropyl-2-((chloro(phenoxy)phosphoryl)-amino)propanoate is prepared.

-

Diastereoselective Coupling:

-

The protected nucleoside (e.g., 3'-O-benzyl-2'-deoxy-2'-fluoro-2'-C-methyluridine) is dissolved in an anhydrous solvent (e.g., THF).

-

A Grignard reagent (e.g., t-butylmagnesium chloride) is added to the solution at low temperature (-20 °C).

-

The racemic phosphoramidating agent is then added to the reaction mixture.

-

The reaction is stirred at low temperature until completion.

-

The reaction is quenched, and the desired (Sp)-diastereomer is isolated and purified, often through crystallization.

-

Copper-Catalyzed Diastereoselective Phosphorylation

The use of copper catalysts offers a promising approach for the diastereoselective synthesis of P-chiral phosphoramidate prodrugs. This method allows for the asymmetric phosphorylation of various purine (B94841) and pyrimidine (B1678525) nucleoside analogs, leading to diastereomerically-enriched mixtures of ProTides. While the diastereomeric ratios achieved may be more modest compared to the oxazaphospholidine method, this strategy provides a valuable alternative for controlling the phosphorus stereocenter.

Quantitative Data Summary

The following tables summarize the reported yields and diastereomeric ratios for the stereoselective synthesis of sofosbuvir and its analogs using the aforementioned methods.

| Method | Nucleoside Analog | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Oxazaphospholidine | Sofosbuvir | N/A | >99:1 | [1][2] |

| Oxazaphospholidine | Remdesivir | N/A | >99:1 | [1][3] |

| Dynamic Kinetic Resolution | Sofosbuvir | 40 (overall) | 92:8 | [4] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and logical relationships in the stereoselective synthesis of sofosbuvir analogs.

Caption: Workflow for the Oxazaphospholidine Method.

Caption: Principle of Dynamic Kinetic Resolution.

Conclusion

The stereoselective synthesis of sofosbuvir analogs remains a dynamic area of research, driven by the need for novel antiviral and therapeutic agents. The methods outlined in this guide, particularly the oxazaphospholidine approach, offer robust and highly selective pathways to control the critical phosphorus stereocenter. As our understanding of reaction mechanisms and catalyst design deepens, we can anticipate the development of even more efficient and versatile synthetic strategies, paving the way for the next generation of nucleotide-based therapeutics. This guide serves as a foundational resource for researchers in the field, providing both the theoretical framework and practical details necessary to advance the synthesis of these vital compounds.

References

The Inactive Enantiomer of Sofosbuvir: A Comprehensive Biological and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir (B1194449), the cornerstone of modern Hepatitis C virus (HCV) therapy, is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It is administered as a single diastereomer, the Sp-isomer (also known as PSI-7977), which is responsible for its potent antiviral activity. The corresponding Rp-isomer (PSI-7976) is considered the "inactive enantiomer" and is not used therapeutically. This technical guide provides an in-depth analysis of the biological activity, metabolism, and relevant experimental methodologies pertaining to this inactive diastereomer, offering a comparative perspective with the active sofosbuvir. While the Rp-isomer exhibits significantly reduced antiviral potency, a detailed understanding of its biological disposition is crucial for a comprehensive safety and efficacy profile of sofosbuvir-based therapies.

Stereochemistry and Antiviral Activity

Sofosbuvir's chirality at the phosphorus atom gives rise to two diastereomers: the Sp-isomer (sofosbuvir) and the Rp-isomer. The spatial arrangement of the substituents around the phosphorus atom dictates the molecule's interaction with metabolic enzymes and the target viral polymerase.

Comparative Antiviral Potency

In vitro studies utilizing HCV replicon systems have demonstrated a significant difference in the antiviral activity between the two diastereomers. The Sp-isomer, sofosbuvir, is approximately tenfold more potent at inhibiting HCV RNA replication than the Rp-isomer.[1]

| Compound | Isomer | HCV Replicon Assay (EC50) | Fold Difference |

| Sofosbuvir (PSI-7977) | Sp | ~30-110 nM (depending on genotype)[2][3] | 1x |

| Inactive Enantiomer (PSI-7976) | Rp | Reported to be ~10-fold less active than the Sp-isomer[1] | ~10x |

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of HCV replication in cell culture.

Metabolic Activation and a Tale of Two Diastereomers

The antiviral activity of sofosbuvir is dependent on its intracellular conversion to the active triphosphate form, GS-461203. This multi-step process is initiated in hepatocytes and is a key determinant of the drug's efficacy. The stereochemistry at the phosphorus center significantly influences the efficiency of this metabolic activation.

The Metabolic Cascade

The intracellular activation of sofosbuvir involves the following key enzymatic steps:

-

Hydrolysis of the Carboxyl Ester: This initial step is catalyzed by Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1) to form the intermediate metabolite, "Metabolite X".

-

Phosphoramidate Cleavage: The histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate metabolite (GS-331007 monophosphate).

-

Phosphorylation: Subsequent phosphorylations by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) generate the active triphosphate metabolite, GS-461203.

This active triphosphate analog is then incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

Stereoselectivity in Metabolism

A critical aspect of sofosbuvir's pharmacology is the stereoselective nature of its metabolism. In vitro studies have indicated that Cathepsin A preferentially hydrolyzes the active Sp-isomer (sofosbuvir).[4] This suggests that the initial and rate-limiting step in the activation pathway is more efficient for the therapeutically used diastereomer. Consequently, the inactive Rp-isomer is likely a poorer substrate for this enzymatic conversion, leading to significantly lower intracellular concentrations of its corresponding active triphosphate form. This differential metabolism is a primary contributor to the observed disparity in antiviral potency.

Off-Target Activity

Currently, there is a lack of publicly available data specifically investigating the off-target profile of the inactive Rp-isomer of sofosbuvir. Off-target screening is a critical component of drug development to identify potential unintended interactions with other cellular proteins that could lead to adverse effects. While sofosbuvir itself has been investigated for activity against other RNA viruses, such as Hepatitis E virus (HEV), Yellow Fever Virus (YFV), and SARS-CoV-2, these studies have focused on the active Sp-isomer. The biological consequences of systemic exposure to the inactive Rp-isomer, if any, remain largely uncharacterized.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This cell-based assay is the gold standard for evaluating the antiviral activity of compounds against HCV replication.

-

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic or full-length HCV replicon. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of a test compound indicates inhibition of HCV replication.

-

Methodology:

-

Cell Culture: Maintain Huh-7 cells containing the HCV replicon in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the retention of the replicon.

-

Compound Preparation: Prepare serial dilutions of the test compounds (Sp- and Rp-isomers of sofosbuvir) in DMSO and then further dilute in cell culture medium.

-

Assay Procedure:

-

Plate the HCV replicon cells in 96-well plates.

-

After cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

-

Data Acquisition:

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

In parallel, perform a cytotoxicity assay to ensure that the observed reduction in reporter activity is not due to cell death.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

NS5B Polymerase Inhibition Assay for IC50 Determination

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.

-

Principle: The assay measures the incorporation of radiolabeled or fluorescently tagged nucleotides into a newly synthesized RNA strand by purified recombinant NS5B polymerase using an RNA template. A decrease in the incorporation of the labeled nucleotide in the presence of an inhibitor indicates polymerase inhibition.

-

Methodology:

-

Reagents: Purified recombinant HCV NS5B polymerase, an RNA template (e.g., poly(A) or a heteropolymeric template), a corresponding primer (e.g., oligo(U)), ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]UTP or a fluorescently labeled UTP), and the triphosphate forms of the test compounds.

-

Assay Procedure:

-

In a reaction buffer, combine the NS5B polymerase, the RNA template/primer, and varying concentrations of the triphosphate form of the test compound.

-

Initiate the reaction by adding the rNTP mix.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

-

Stop the reaction.

-

-

Product Detection: Separate the newly synthesized radiolabeled RNA from the unincorporated labeled nucleotides (e.g., by precipitation or filter binding).

-

Data Analysis: Quantify the amount of incorporated label and calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vitro Metabolism and Hydrolysis Assays

These assays are used to assess the metabolic stability and conversion of the prodrug diastereomers.

-

Principle: The diastereomers are incubated with relevant enzymes or cellular fractions (e.g., liver microsomes, S9 fractions, or purified Cathepsin A and CES1), and the rate of disappearance of the parent compound and the formation of metabolites are monitored over time.

-

Methodology:

-

Incubation: Incubate the test compound (Sp- or Rp-isomer) at a known concentration with the enzyme or cellular fraction in a buffered solution at 37°C.

-

Time Points: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding a cold organic solvent).

-

Sample Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of the parent compound and its metabolites.

-

Data Analysis: Determine the rate of hydrolysis and the formation of key metabolites. For a more detailed kinetic analysis, vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

-

Cytotoxicity Assay

This assay is essential to determine if the antiviral effect of a compound is due to specific inhibition of viral replication or general cellular toxicity.

-

Principle: Various methods can be employed to assess cell viability, such as measuring metabolic activity (e.g., MTT or resazurin (B115843) reduction) or membrane integrity (e.g., LDH release).

-

Methodology (Resazurin Assay):

-

Cell Plating and Treatment: Plate cells (e.g., Huh-7) in 96-well plates and treat with serial dilutions of the test compounds, similar to the replicon assay.

-

Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 72 hours).

-

Assay Procedure: Add resazurin solution to each well and incubate for a few hours. Viable cells will reduce resazurin to the fluorescent product, resorufin.

-

Data Acquisition: Measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

-

Conclusion and Future Directions

The inactive Rp-isomer of sofosbuvir demonstrates significantly attenuated anti-HCV activity compared to the clinically utilized Sp-isomer. This disparity is primarily attributed to the stereoselective nature of the intracellular metabolic activation pathway, where the initial hydrolysis step preferentially favors the Sp-isomer. While the inactive diastereomer is not expected to contribute to the therapeutic effect, its distinct metabolic profile warrants consideration in the overall disposition of the drug.

Further research into the biological activity of the inactive sofosbuvir enantiomer is warranted in several areas:

-

Quantitative Metabolism: Detailed kinetic studies of the hydrolysis and phosphorylation of the Rp-isomer would provide a more precise quantitative understanding of its metabolic fate.

-

Off-Target Screening: A comprehensive off-target screening of the Rp-isomer would be valuable to definitively rule out any unintended pharmacological activities, further solidifying the safety profile of sofosbuvir.

-

Transporter Interactions: Investigating potential differences in the interaction of the two diastereomers with cellular uptake and efflux transporters could provide additional insights into their differential intracellular concentrations.

A thorough understanding of both diastereomers, even the "inactive" one, is paramount for a complete and robust characterization of this important antiviral agent.

References

- 1. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Decisive Role of Chirality: A Pharmacological Profile of Sofosbuvir Stereoisomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sofosbuvir (B1194449) (PSI-7977), the cornerstone of modern Hepatitis C virus (HCV) therapy, is a nucleotide analog prodrug that targets the viral NS5B RNA-dependent RNA polymerase. Its clinical success is critically dependent on its specific stereochemistry. As a phosphoramidate (B1195095) prodrug, sofosbuvir possesses two chiral centers, one on the nucleoside ribose and another at the phosphorus atom, giving rise to diastereomers. This guide provides a detailed examination of the pharmacological profiles of the two phosphorus diastereomers: the therapeutically active S-planar (Sp) isomer, known as sofosbuvir (PSI-7977), and the less active R-planar (Rp) isomer (PSI-7976). We will dissect their comparative in vitro activity, metabolic activation, and pharmacokinetic properties, underscoring the profound impact of stereochemistry on antiviral efficacy. Detailed experimental protocols for key assays and visualizations of metabolic and experimental pathways are included to support further research and development in this area.

Introduction: The Stereochemical Imperative of Sofosbuvir

Sofosbuvir is a revolutionary direct-acting antiviral (DAA) that has transformed the treatment landscape for chronic HCV infection.[1] It is administered as a prodrug that, once inside hepatocytes, undergoes metabolic conversion to its active triphosphate form, GS-461203 (also known as PSI-7409).[2] This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and halting viral replication.[3]

The phosphoramidate moiety of sofosbuvir contains a chiral phosphorus center, resulting in two distinct diastereomers: PSI-7977 (Sp-isomer) and PSI-7976 (Rp-isomer).[4] While chemically similar, these isomers exhibit vastly different pharmacological activities. The marketed drug, Sovaldi®, is the single, purified Sp-isomer, PSI-7977.[5][6] Understanding the stereoselectivity of its action is paramount for appreciating its therapeutic profile and for the rational design of future nucleotide prodrugs.

Comparative In Vitro Antiviral Activity

The antiviral efficacy of the sofosbuvir diastereomers is primarily assessed using cell-based HCV replicon systems. These systems contain viral RNA that can replicate autonomously within human hepatoma cells (e.g., Huh-7), allowing for the quantification of viral replication in a controlled environment. The data unequivocally demonstrates that the Sp-isomer, PSI-7977, is significantly more potent than the Rp-isomer, PSI-7976.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data comparing the in vitro activity of sofosbuvir stereoisomers.

Table 1: Anti-HCV Activity of Sofosbuvir Diastereomers in Clone A (Genotype 1b) Replicon Cells [2]

| Compound | Isomer Configuration | EC50 (µM) | EC90 (µM) |

| PSI-7977 | Sp (Sofosbuvir) | 0.09 ± 0.02 | 0.42 ± 0.12 |

| PSI-7976 | Rp | 1.5 ± 0.3 | >10 |

| PSI-7851 | 1:1 Mixture | 0.48 ± 0.04 | 2.1 ± 0.3 |

EC50/EC90: 50%/90% effective concentration required to inhibit HCV RNA replication.

Table 2: Pan-Genotypic Activity of Sofosbuvir (PSI-7977) [4]

| HCV Genotype/Subtype | Replicon System | EC50 (µM) |

| Genotype 1a | H77 | 0.048 ± 0.005 |

| Genotype 1b | Con1 | 0.016 ± 0.003 |

| Genotype 2a | JFH-1 | 0.045 ± 0.006 |

| Genotype 2a | J6 (chimeric) | 0.0047 ± 0.0006 |

| Genotype 2b | (chimeric) | 0.023 ± 0.004 |

| Genotype 3a | (chimeric) | 0.029 ± 0.002 |

Table 3: Cytotoxicity Profile in Various Cell Lines

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) for GT 1b |

| Sofosbuvir (PSI-7977) | Huh-7 | >100 | >6250 |

| Sofosbuvir (PSI-7977) | CEM | >100 | N/A |

| Sofosbuvir (PSI-7977) | Vero | >100 | N/A |

CC50: 50% cytotoxic concentration. Data compiled from multiple sources indicating low cytotoxicity.

The results clearly show that PSI-7977 is substantially more potent than PSI-7976. The 1:1 mixture (PSI-7851) exhibits intermediate activity, as expected.[2] This difference in potency is not due to cytotoxicity, as sofosbuvir is largely non-toxic at effective concentrations. The superior activity of the Sp-isomer is a direct consequence of its stereoselective metabolic activation.

Stereoselective Metabolism: The Path to Activation

Sofosbuvir is a prodrug that must be converted intracellularly to the active uridine triphosphate analog GS-461203. This multi-step process is initiated by enzymes that exhibit a high degree of stereoselectivity, favoring the Sp-isomer.

The key steps are:

-

Carboxyl Ester Hydrolysis: The first step is the hydrolysis of the isopropyl ester moiety. This is primarily catalyzed by human cathepsin A (CatA) and, in primary human hepatocytes, also by carboxylesterase 1 (CES1). This step is highly stereospecific. The catalytic efficiency of CatA is approximately 30-fold higher for PSI-7977 (Sp) than for PSI-7976 (Rp).[7] This results in significantly more rapid conversion of the active isomer to the first intermediate metabolite.[2]

-

Phosphoramidate Cleavage: Following hydrolysis, a putative nucleophilic attack leads to the cleavage of the phenoxy group, forming a common intermediate for both isomers, the alaninyl phosphate (B84403) metabolite PSI-352707.[2][8]

-

HINT1-mediated Cleavage: The L-alanine moiety is then removed by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), yielding the uridine monophosphate analog, PSI-7411.[2]

-

Phosphorylation Cascade: Finally, two sequential phosphorylation steps are carried out by cellular kinases (UMP-CMP kinase and nucleoside diphosphate (B83284) kinase) to produce the active triphosphate, GS-461203 (PSI-7409).[2][8]

Because the initial, rate-limiting step is far more efficient for PSI-7977, incubation of cells with the Sp-isomer leads to substantially higher intracellular concentrations of the active triphosphate metabolite compared to incubation with the Rp-isomer.[2]

Visualization: Metabolic Activation Pathway

Caption: Metabolic activation pathway of sofosbuvir stereoisomers.

Pharmacokinetic Profile

The clinical pharmacokinetic profile has been extensively characterized for sofosbuvir (PSI-7977) and its major, inactive, circulating metabolite, GS-331007. Due to its poor in vitro activity and inefficient metabolic activation, the Rp-isomer (PSI-7976) was not advanced into clinical development, and thus its specific pharmacokinetic data in humans is not available.

Sofosbuvir is rapidly absorbed following oral administration. It is extensively metabolized within the liver to form the active triphosphate GS-461203 (which is not detected in plasma) and the inactive nucleoside metabolite GS-331007.[9] This inactive metabolite, GS-331007, accounts for over 90% of the systemic drug-related material exposure and is primarily eliminated by the kidneys.[10]

Data Presentation: Pharmacokinetic Parameters

Table 4: Key Pharmacokinetic Parameters of Sofosbuvir (400 mg Dose) and its Major Metabolite [9][11]

| Parameter | Sofosbuvir (Parent Drug) | GS-331007 (Inactive Metabolite) |

| Tmax (median) | 0.5 - 2.0 hours | 2.0 - 4.0 hours |

| Plasma Protein Binding | ~61 - 65% | Minimal |

| Terminal Half-life (t½) | ~0.4 hours | ~27 hours |

| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion (~80% of dose) |

| Mean AUC (HCV patients) | ~1,010 ng·h/mL | ~7,200 ng·h/mL |

Tmax: Time to maximum plasma concentration. AUC: Area under the concentration-time curve.

Detailed Experimental Protocols

Protocol 1: HCV NS5B Polymerase Inhibition Assay (Biochemical Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the RNA-dependent RNA polymerase (RdRp) activity of recombinant HCV NS5B protein.

Materials:

-

Purified, recombinant HCV NS5B protein (genotype 1b).

-

RNA template, e.g., a homopolymeric poly(A) template.

-

Primer, e.g., a biotinylated oligo(dT) primer.

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 40 mM KCl.

-

Ribonucleotides: ATP, CTP, GTP.

-

Radiolabeled Uridine-5'-triphosphate ([α-³³P]UTP or [³H]UTP).

-

Test compounds (e.g., active triphosphate GS-461203) dissolved in DMSO.

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads.

-

96-well or 384-well microplates.

-

Microplate scintillation counter.

Methodology:

-

Assay Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Mixture: In each well of the microplate, combine the reaction buffer, RNA template, biotinylated primer, non-radiolabeled ribonucleotides, and the desired concentration of the test compound.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B enzyme to each well.

-

Initiation and Incubation: Add the radiolabeled UTP to the mixture. Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding a stop solution containing EDTA (e.g., 50 mM EDTA).

-

Detection: Add streptavidin-coated SPA beads to each well. The biotinylated primer-template complex, now extended with radiolabeled UTP, will bind to the beads. Incubate for 30 minutes to allow for binding.

-

Measurement: Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of newly synthesized RNA.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Protocol 2: HCV Replicon Assay (Cell-Based Assay)

Objective: To determine the 50% effective concentration (EC50) of a compound for inhibiting HCV RNA replication in a cellular environment.

Materials:

-

Human hepatoma cell line (e.g., Huh-7) stably harboring an HCV subgenomic replicon. The replicon should contain a reporter gene, such as Firefly or Renilla luciferase, for easy quantification.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and an antibiotic (e.g., G418) to maintain selection for replicon-containing cells.

-

Test compounds (e.g., PSI-7977, PSI-7976) dissolved in DMSO.

-

96-well cell culture plates (white, opaque for luminescence assays).

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer.

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo® or Resazurin).

Methodology:

-

Cell Seeding: Seed the stable HCV replicon cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a no-drug control (vehicle, e.g., 0.5% DMSO) and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement (Efficacy):

-

Equilibrate the plate and luciferase reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (this typically lyses the cells and initiates the luminescent reaction).

-

Measure the luminescence using a plate-reading luminometer.

-

-

Cytotoxicity Measurement (CC50):

-

On a parallel plate set up identically, add a cytotoxicity reagent (e.g., CellTiter-Glo®, which measures ATP as an indicator of cell viability).

-

Incubate as required by the manufacturer.

-

Measure the signal (luminescence or fluorescence) to determine cell viability.

-

-

Data Analysis:

-

For efficacy, normalize the luciferase signal of treated wells to the no-drug control wells. Plot the percentage of inhibition against compound concentration and calculate the EC50 value.

-

For cytotoxicity, normalize the viability signal to the no-drug control wells. Plot the percentage of cell viability against compound concentration and calculate the CC50 value.

-

Visualization: HCV Replicon Assay Workflow

Caption: Experimental workflow for a luciferase-based HCV replicon assay.

Conclusion

The pharmacological profile of sofosbuvir is a compelling case study in the importance of stereochemistry in drug action. The profound difference in antiviral potency between the Sp-isomer (PSI-7977) and the Rp-isomer (PSI-7976) is not a result of differential target engagement by the final active molecule, but rather a consequence of the stereoselective nature of the initial metabolic activation steps. The cellular enzymes responsible for converting the prodrug to its active form preferentially recognize and process the Sp-isomer, leading to efficient generation of the active triphosphate inhibitor within hepatocytes. This stereochemical fidelity ensures maximum therapeutic effect and a favorable safety profile, cementing sofosbuvir's role as a critical component of curative HCV therapy. This detailed guide provides the quantitative data and methodological framework necessary for professionals in the field to further explore and build upon this fundamental principle of nucleotide prodrug design.

References

- 1. Sofosbuvir (GS-7977), a pan-genotype, direct-acting antiviral for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. sofosbuvir [drugcentral.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - ProQuest [proquest.com]

- 10. ovid.com [ovid.com]

- 11. ijpsjournal.com [ijpsjournal.com]

In Vitro Antiviral Activity of Sofosbuvir and its Diastereomer: A Technical Guide

Executive Summary: Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C Virus (HCV), is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It exists as one of two diastereoisomers, designated PSI-7977 (the active ingredient in the approved drug) and PSI-7976. It is critical to note that the stereochemical difference is one of diastereomers, not enantiomers. In vitro studies have demonstrated that PSI-7977 is significantly more potent in its antiviral activity against HCV than its counterpart, PSI-7976. This heightened efficacy is attributed to its stereospecific interaction with the enzymes required for its conversion to the active triphosphate form. This guide provides a comprehensive overview of the comparative in vitro antiviral activity, experimental protocols, and the mechanism of action of these two diastereoisomers.

Comparative In Vitro Antiviral Data

The in vitro antiviral potency of sofosbuvir (PSI-7977) and its diastereomer (PSI-7976) against Hepatitis C Virus is summarized below. The data clearly illustrates the superior activity of PSI-7977.

| Compound | Virus | Assay System | EC50 | EC90 | Reference |

| PSI-7977 (Sofosbuvir) | Hepatitis C Virus (HCV) | Replicon Assay | 92 nM | 0.29 µM | [1] |

| PSI-7976 | Hepatitis C Virus (HCV) | Replicon Assay | 1.07 µM | 2.99 µM | [1] |

Mechanism of Action: A Stereospecific Pathway

Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-461203, to exert its antiviral effect.[2] This multi-step conversion is a key determinant of the drug's potency and is stereospecific, favoring the PSI-7977 diastereomer.

The initial and rate-limiting step is the hydrolysis of the carboxyl ester by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[3][4] In vitro data indicates that CatA preferentially hydrolyzes PSI-7977, with an 18 to 30-fold greater efficiency compared to PSI-7976.[1] This is followed by the removal of the amino acid moiety by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[4] Subsequent phosphorylations by cellular kinases produce the active triphosphate, GS-461203.[4] This active metabolite then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral replication.[2][5]

The following diagram illustrates the metabolic activation pathway of sofosbuvir.

Caption: Metabolic activation pathway of sofosbuvir (PSI-7977) to its active triphosphate form.

Experimental Protocols

The following section details the methodologies for the key in vitro experiments cited in this guide.

HCV Replicon Assay for Antiviral Activity

This assay is used to determine the 50% and 90% effective concentrations (EC50 and EC90) of the compounds.

-

Cell Line: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon.

-

Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds (e.g., PSI-7977 and PSI-7976) for a specified period (e.g., 72 hours).

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

-

Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of HCV RNA inhibition against the compound concentrations and fitting the data to a dose-response curve.

In Vitro Metabolism Assays

These assays are used to assess the conversion of the prodrugs to their metabolites.

-

Enzyme Sources: Recombinant human cathepsin A (CatA) and carboxylesterase 1 (CES1).

-

Substrates: PSI-7977 and PSI-7976.

-

Incubation: The enzymes are incubated with the substrates in a suitable buffer at 37°C for a defined time.

-

Metabolite Quantification: The formation of the metabolite (PSI-352707) is monitored over time using liquid chromatography-mass spectrometry (LC-MS).

-

Kinetic Analysis: The catalytic efficiency of the enzymes for each diastereomer is determined by analyzing the rate of metabolite formation at different substrate concentrations.

Cytotoxicity Assay

This assay is performed to determine the 50% cytotoxic concentration (CC50) of the compounds.

-

Cell Lines: Various human cell lines, such as Huh-7, HepG2, and peripheral blood mononuclear cells (PBMCs).

-

Treatment: Cells are incubated with a range of concentrations of the test compounds for a period equivalent to the antiviral assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of the cells.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.

The following diagram outlines a general experimental workflow for evaluating the in vitro antiviral activity of sofosbuvir and its diastereomer.

Caption: General experimental workflow for in vitro evaluation of antiviral compounds.

Conclusion

The in vitro data unequivocally demonstrates that sofosbuvir (PSI-7977) is substantially more potent against HCV than its diastereomer, PSI-7976. This difference in antiviral activity is primarily due to the stereoselective nature of the intracellular metabolic activation pathway, particularly the initial hydrolysis step. This detailed understanding of the structure-activity relationship at the diastereomeric level was crucial for the development of sofosbuvir as a highly effective antiviral agent.

References

Characterization of Sofosbuvir's Chiral Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of chiral impurities in the antiviral drug sofosbuvir (B1194449). Due to the critical role of stereochemistry in drug efficacy and safety, ensuring the chiral purity of sofosbuvir is paramount. This document details the known chiral impurities, analytical methodologies for their separation and quantification, and experimental protocols to support research and quality control in drug development.

Introduction to Sofosbuvir and its Chirality

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection. Its chemical structure, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate, contains multiple chiral centers. The specific stereoisomer, the (Sp)-isomer at the phosphorus center, is the therapeutically active form. The presence of other diastereomers, arising from synthesis or degradation, are considered chiral impurities and must be carefully controlled.

Key Chiral Impurities of Sofosbuvir

Several chiral impurities of sofosbuvir have been identified. These primarily include diastereomers at the phosphorus center and impurities related to the L-alanine moiety. The most significant and commonly reported chiral impurities are detailed in Table 1.

Table 1: Key Chiral Impurities of Sofosbuvir

| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sofosbuvir (Sp-isomer) | (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | C₂₂H₂₉FN₃O₉P | 529.45 | 1190307-88-0 |

| Sofosbuvir (Rp)-Phosphate (Rp-isomer)[1][2] | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | C₂₂H₂₉FN₃O₉P | 529.46 | 1190308-01-0 |

| D-Alanine Sofosbuvir [1][2] | (R)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | C₂₂H₂₉FN₃O₉P | 529.45 | 1064684-71-4 |

Analytical Methodologies for Chiral Impurity Profiling

The separation and quantification of sofosbuvir's chiral impurities present a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most effective techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The selection of an appropriate chiral stationary phase is critical for achieving the desired resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.

Logical Workflow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a chiral HPLC method.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. SFC is particularly well-suited for preparative separations to isolate impurities for structural characterization.

Experimental Protocols

This section provides detailed experimental protocols for the analysis of sofosbuvir and its impurities.

General Impurity Profiling by Reversed-Phase HPLC

This method is suitable for the quantification of total impurities, including degradation products.

Experimental Protocol:

-

Chromatographic System: A validated HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[3]

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 260 nm.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.4 mg/mL for sofosbuvir and 0.025 mg/mL for impurity standards.[3]

Data Analysis:

-

The retention time for sofosbuvir is approximately 3.67 minutes, and for a related phosphoryl impurity, it is around 5.70 minutes under these conditions.[3]

-

Quantification is achieved by comparing the peak areas of the impurities in the sample to those of certified reference standards.

-

The limit of detection (LOD) for sofosbuvir and a related impurity has been reported as 0.01% and 0.03%, respectively.[3]

-

The limit of quantification (LOQ) for sofosbuvir and a related impurity has been reported as 0.50% and 1.50%, respectively.[3]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of impurities. Both ¹H and ³¹P NMR are particularly useful for characterizing sofosbuvir and its chiral impurities.

Experimental Protocol for ³¹P NMR:

-

Spectrometer: A high-resolution NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Prepare a solution of the isolated impurity in DMSO-d₆.

-

Data Acquisition: Acquire the ³¹P NMR spectrum according to standard instrument procedures.

Signaling Pathway for Sofosbuvir Activation and Potential Impurity Interference:

Caption: Metabolic activation pathway of sofosbuvir and the potential impact of the Rp-isomer impurity.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may arise during storage and handling. These studies also help in developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Study:

Caption: A typical workflow for conducting forced degradation studies of sofosbuvir.

Conclusion

The control of chiral impurities is a critical aspect of ensuring the quality, safety, and efficacy of sofosbuvir. This technical guide has outlined the key chiral impurities, provided detailed analytical methodologies for their characterization, and presented experimental protocols for their analysis. The implementation of robust and validated chiral separation methods, such as chiral HPLC and SFC, is essential for the routine quality control of sofosbuvir in both bulk drug substance and finished pharmaceutical products. Further research into the development of more efficient and sustainable chiral separation techniques will continue to be of high value to the pharmaceutical industry.

References

An In-depth Technical Guide on the Mechanism of Action of Sofosbuvir's Active Metabolite GS-461203

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection, is a prodrug that undergoes extensive intracellular metabolism to yield its pharmacologically active form, the uridine (B1682114) nucleotide analog triphosphate GS-461203. This document provides a comprehensive technical overview of the mechanism of action of GS-461203, detailing its activation pathway, its specific interaction with the HCV NS5B polymerase, and the molecular basis of its potent antiviral activity. Quantitative data on its inhibitory effects are presented, alongside detailed experimental protocols for key assays used in its characterization. Visual representations of the metabolic activation, mechanism of inhibition, and experimental workflows are provided to facilitate a deeper understanding of this pivotal antiviral agent.

Introduction

Hepatitis C, a global health concern, is caused by the Hepatitis C Virus, a single-stranded RNA virus.[1] The viral RNA-dependent RNA polymerase, NS5B, is essential for the replication of the viral genome and represents a prime target for antiviral therapy.[1] Sofosbuvir (brand name Sovaldi) is a direct-acting antiviral agent that functions as a prodrug, delivering the active nucleoside analog GS-461203 to hepatocytes.[2][3][4] This active metabolite is a potent and specific inhibitor of the HCV NS5B polymerase, acting as a chain terminator of viral RNA synthesis.[3][4] Its pangenotypic activity and high barrier to resistance have revolutionized HCV treatment regimens.[5]

Intracellular Activation of Sofosbuvir to GS-461203

Sofosbuvir is designed as a phosphoramidate (B1195095) prodrug to facilitate its entry into hepatocytes.[2] Once inside the liver cells, it undergoes a multi-step enzymatic conversion to the active triphosphate form, GS-461203.[2][6][7]

The activation pathway involves the following key steps:

-

Hydrolysis of the Carboxylate Ester: The initial step is the hydrolysis of the carboxylate ester moiety of sofosbuvir, a reaction catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[2][4][5]

-

Cleavage of the Phosphoramidate Moiety: The phosphoramidate bond is then cleaved by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the amino acid and forming an intermediate.[2][5][6]

-

First Phosphorylation: The resulting nucleoside monophosphate analog is then phosphorylated by the uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) to the diphosphate (B83284) form.[8]

-

Second Phosphorylation: Finally, the nucleoside diphosphate kinase (NDPK) catalyzes the second phosphorylation, yielding the active triphosphate metabolite, GS-461203.[5][8]

This intricate activation pathway is crucial for concentrating the active drug at its site of action within the hepatocytes.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

The active metabolite, GS-461203, is a structural analog of the natural uridine triphosphate (UTP).[3][4] It acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[5]

The mechanism of inhibition can be summarized as follows:

-

Competition with Natural Substrates: GS-461203 competes with endogenous UTP for the active site of the NS5B polymerase during viral RNA replication.[5]

-

Incorporation into the Nascent RNA Chain: The NS5B polymerase incorporates GS-461203 into the growing viral RNA strand.[4]

-

Chain Termination: Once incorporated, GS-461203 prevents the addition of the next nucleotide, effectively terminating the elongation of the RNA chain.[3][4] This is due to steric hindrance caused by the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of GS-461203, which prevents the formation of the subsequent phosphodiester bond.

This chain termination is the ultimate cause of the potent antiviral effect of sofosbuvir.

Quantitative Analysis of GS-461203 Activity

The antiviral potency of GS-461203 has been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of GS-461203 against HCV NS5B Polymerase

| Parameter | HCV Genotype | Value | Reference |

| IC50 | Genotypes 1-4 | Similar for all genotypes | [5] |

| Ki | Not specified | 0.42 µM | [9] |

Table 2: Antiviral Activity of Sofosbuvir in HCV Replicon Systems

| Parameter | HCV Genotype | Cell Line | Value | Reference |

| EC50 | Genotype 1b | Huh-7 | 92 nM | |

| EC50 | Genotype 2a | Huh-7 | 18 nM | |

| EC50 | Genotype 3a | Huh-7 | 280 nM | |

| EC50 | Genotype 4a | Huh-7 | 39 nM |

Detailed Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(A) or a heteropolymeric sequence)

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Test compound (GS-461203)

-

Stop solution (e.g., 50 mM EDTA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, RNA primer, and non-radiolabeled rNTPs.

-

Add varying concentrations of the test compound (GS-461203) or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding the stop solution.

-

Precipitate the newly synthesized radiolabeled RNA using trichloroacetic acid (TCA).

-

Collect the precipitated RNA on a filter membrane and wash to remove unincorporated radiolabeled rNTPs.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]

- 3. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]

- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Diastereomer: A Technical Guide to the Discovery of Sofosbuvir as a Single Isomer Drug

For Researchers, Scientists, and Drug Development Professionals

Introduction

The approval of sofosbuvir (B1194449) (Sovaldi®) marked a paradigm shift in the treatment of chronic Hepatitis C Virus (HCV) infection, offering a highly effective, safe, and broadly genotypic oral therapy. A cornerstone of its success lies in its development as a single diastereomer. Sofosbuvir, chemically known as PSI-7977, is the (S_p_)-diastereomer of a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. It was initially synthesized as part of a diastereomeric mixture, PSI-7851, which also contained the (R_p_)-diastereomer, PSI-7976.[1][2] The decision to advance only the single, more active isomer was a critical step in its development, underscoring the importance of stereochemistry in drug design. This technical guide provides an in-depth analysis of the discovery of sofosbuvir as a single isomer drug, detailing the comparative data, experimental protocols, and the underlying biochemical rationale that led to its selection.

The Stereochemical Imperative: Comparative Activity of Sofosbuvir Diastereomers

The fundamental reason for developing sofosbuvir as a single isomer was the significantly greater antiviral potency of the (S_p_)-diastereomer (PSI-7977) compared to its (R_p_)-counterpart (PSI-7976). This difference was quantified in cell-based HCV replicon assays, a standard tool for evaluating HCV inhibitors.

Quantitative Analysis of Anti-HCV Activity

The following table summarizes the in vitro antiviral activity of the two diastereomers and their mixture in a clone A HCV replicon assay.[1]

| Compound | Diastereomer at Phosphorus | EC50 (µM) | EC90 (µM) |

| PSI-7977 (Sofosbuvir) | (S_p_) | 0.09 ± 0.02 | 0.45 ± 0.19 |

| PSI-7976 | (R_p_) | 0.9 ± 0.2 | 8.1 ± 2.1 |

| PSI-7851 | Mixture (1:1) | 0.4 ± 0.1 | 2.9 ± 0.8 |

EC50: 50% effective concentration; EC90: 90% effective concentration.

As the data clearly indicates, PSI-7977 (sofosbuvir) is approximately 10-fold more potent than PSI-7976 in inhibiting HCV RNA replication.[1] The activity of the racemic mixture, PSI-7851, was intermediate between the two pure diastereomers.[1]

The Biochemical Rationale: Stereoselective Metabolic Activation

Sofosbuvir is a prodrug that must be metabolized within hepatocytes to its active triphosphate form, GS-461203 (also known as PSI-7409), which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] The initial and rate-limiting step in this activation pathway is the hydrolysis of the carboxyl ester moiety of the phosphoramidate group. This crucial step is catalyzed by cellular esterases, primarily human cathepsin A (CatA) and carboxylesterase 1 (CES1).[1][2]

Crucially, this enzymatic hydrolysis is stereospecific. In vitro studies demonstrated that CatA, the predominant esterase in the Huh-7 replicon cells used for antiviral testing, preferentially hydrolyzes the (S_p_)-diastereomer, sofosbuvir.[1] The catalytic efficiency of CatA for sofosbuvir (PSI-7977) is approximately 30-fold higher than for PSI-7976. This enzymatic preference leads to a more efficient conversion of sofosbuvir to the common intermediate metabolite, PSI-352707, and subsequently to the active triphosphate form, resulting in higher intracellular concentrations of the active drug and greater antiviral potency.[1] While CES1, which is more abundant in primary human hepatocytes, does not exhibit the same degree of stereoselectivity, the initial discovery of sofosbuvir's superior activity was driven by the CatA-dependent mechanism in the replicon screening system.

Experimental Protocols

The differentiation and selection of sofosbuvir as a single isomer were reliant on robust in vitro assays. Below are detailed methodologies for the key experiments.

HCV Replicon Assay

The HCV replicon assay is a cell-based system that allows for the study of HCV RNA replication without the production of infectious virus particles, making it a valuable tool for screening antiviral compounds.

Principle: Huh-7 human hepatoma cells are transfected with a subgenomic HCV RNA replicon. This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene (e.g., luciferase or neomycin phosphotransferase) for quantification of replication levels. Antiviral compounds are added to the cell culture, and their effect on replicon replication is measured by the change in reporter gene expression.

Methodology:

-

Cell Culture: Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO2 incubator.

-

Replicon Transfection: Subgenomic HCV replicon RNA, transcribed in vitro from a linearized plasmid DNA template, is introduced into Huh-7 cells via electroporation.

-

Stable Cell Line Selection: For stable replicon cell lines, a selectable marker like the neomycin resistance gene is included in the replicon. Transfected cells are cultured in the presence of G418, and only cells that support high levels of replicon replication survive and proliferate.

-

Antiviral Compound Evaluation:

-

Stable replicon-containing cells are seeded into 96-well plates.

-

A serial dilution of the test compounds (PSI-7977, PSI-7976, and PSI-7851) is added to the wells.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

-

Quantification of HCV RNA Replication:

-

Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal corresponds to the inhibition of HCV replication.

-

Real-Time RT-PCR: Total cellular RNA is extracted, and the levels of HCV replicon RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).

-

-

Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition against the compound concentration. Cytotoxicity of the compounds is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

NS5B Polymerase Inhibition Assay

This is an enzymatic assay that directly measures the ability of the active triphosphate form of a nucleotide analog to inhibit the HCV NS5B RNA-dependent RNA polymerase.

Principle: The recombinant HCV NS5B polymerase is used to catalyze the synthesis of an RNA strand from an RNA template. The incorporation of a radiolabeled or fluorescently tagged nucleotide triphosphate (NTP) is measured. The active triphosphate metabolite of sofosbuvir (GS-461203) competes with the natural NTP substrate, and its incorporation leads to chain termination, thus inhibiting RNA synthesis.

Methodology:

-

Recombinant NS5B Expression and Purification: The HCV NS5B gene is cloned into an expression vector and expressed in E. coli or insect cells. The recombinant protein is then purified to homogeneity.

-

Assay Reaction:

-

The reaction is typically performed in a 96-well plate.

-

The reaction mixture contains the purified NS5B polymerase, an RNA template/primer, a mixture of the four natural NTPs (one of which is labeled, e.g., [α-33P]GTP), and the active triphosphate form of the inhibitor (GS-461203).

-

The reaction is initiated by the addition of the enzyme or NTPs and incubated at the optimal temperature for the polymerase (e.g., 30°C).

-

-

Quantification of RNA Synthesis:

-

The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane (e.g., DE81 ion-exchange paper).

-

Unincorporated labeled NTPs are washed away.

-

The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by measuring the reduction in RNA synthesis at various concentrations of the inhibitor.

Visualizations

Stereoisomers of PSI-7851

Caption: The two diastereomers of PSI-7851, with Sofosbuvir being the Sp-isomer.

Metabolic Activation Pathway of Sofosbuvir

Caption: The intracellular metabolic activation pathway of sofosbuvir.

Experimental Workflow for Diastereomer Comparison

Caption: Workflow for the comparison and selection of the active sofosbuvir diastereomer.

Pharmacokinetics

While detailed comparative in vivo pharmacokinetic studies between PSI-7977 and PSI-7976 are not extensively published, the decision to advance sofosbuvir was primarily based on its superior in vitro potency. The significantly lower activity of PSI-7976 likely rendered it a less viable candidate for further development, thus limiting the investment in its extensive pharmacokinetic profiling. The pharmacokinetics of sofosbuvir (PSI-7977) are well-characterized, showing rapid absorption and extensive metabolism to the active triphosphate form within the liver, the target organ for HCV replication.[4] The major circulating metabolite is the inactive nucleoside, GS-331007, which has a much longer half-life than the parent drug.[4]

Conclusion

The discovery and development of sofosbuvir as a single isomer drug is a testament to the critical role of stereochemistry in modern drug design. The initial identification of a potent anti-HCV phosphoramidate prodrug as a diastereomeric mixture (PSI-7851) was followed by the crucial steps of separating the individual diastereomers and evaluating their biological activity. The clear superiority of the (S_p_)-diastereomer, PSI-7977 (sofosbuvir), in cell-based HCV replicon assays, driven by a stereoselective enzymatic activation step, provided a compelling rationale for its selection for further development. By focusing on the single, more active isomer, the development of sofosbuvir was streamlined, leading to a highly effective and safe therapeutic agent that has revolutionized the treatment of chronic hepatitis C. This approach minimized potential issues related to the administration of an inactive or less active isomer, such as increased metabolic burden and potential for off-target effects. The story of sofosbuvir serves as a powerful case study for drug developers on the importance of meticulous stereochemical evaluation in the pursuit of optimized therapeutic agents.

References

- 1. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of sofosbuvir and ledipasvir for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sofosbuvir (GS-7977), a pan-genotype, direct-acting antiviral for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stork: Predicting human pharmacokinetics from preclinical data [storkapp.me]

In-Depth Technical Guide on Forced Degradation Studies of Sofosbuvir and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449) is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it targets the HCV NS5B polymerase, effectively terminating viral replication. Chemically, sofosbuvir, (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, possesses multiple chiral centers, leading to the existence of diastereomers. The active form is the (S,S)-diastereomer. Understanding the stability of sofosbuvir and its stereoisomers under various stress conditions is paramount for ensuring its quality, safety, and efficacy.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1][2][3] This technical guide provides a comprehensive overview of the forced degradation of sofosbuvir, with a focus on its stereoisomers, summarizing key degradation pathways, and presenting detailed experimental protocols.

Forced Degradation of Sofosbuvir: A Summary of Stress Conditions and Degradation Products